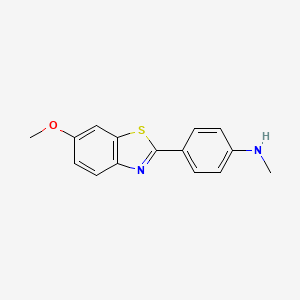

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline

Description

Properties

IUPAC Name |

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-16-11-5-3-10(4-6-11)15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKDUAATMRBDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline typically involves the reaction of 6-methoxy-2-aminobenzothiazole with N-methylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and may require a catalyst or a base to facilitate the reaction. The reaction mixture is often heated under reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline serves as a significant building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds with enhanced properties.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that benzothiazole derivatives often possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways, making it a candidate for further investigation in cancer therapeutics.

Medical Applications

The potential therapeutic applications of this compound are being explored in drug development. Its ability to modulate biological targets positions it as a promising agent in treating various diseases.

Industrial Use

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the benzothiazole structure. Additionally, it can be incorporated into formulations for various chemical applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. The findings highlight its potential as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and related analogs:

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ~278.36) is smaller than Schiff base derivatives (e.g., 378.49 g/mol in ), suggesting higher solubility in polar solvents. The methoxy group enhances polarity compared to methyl-substituted analogs (e.g., ).

Biological Activity

Overview

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline, identified by the CAS number 401813-34-1, is a compound belonging to the benzothiazole family. It is characterized by a unique structure that includes a methoxy group at the 6-position of the benzothiazole moiety and a methylated aniline group. Its molecular formula is C15H14N2OS, with a molecular weight of approximately 270.35 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxy-2-aminobenzothiazole with N-methylaniline. This reaction is generally conducted in solvents like ethanol or dimethylformamide (DMF), often under reflux conditions to ensure complete conversion.

Biological Activities

Research has highlighted several biological activities associated with this compound, particularly its potential antimicrobial and anticancer properties. Notable findings include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. The compound may inhibit microbial growth by interfering with critical metabolic pathways.

- Anticancer Properties : Preliminary research indicates that this compound can induce apoptosis in cancer cells. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. This may include binding to enzymes or receptors that modulate cellular pathways critical for cell survival and proliferation. The compound's ability to inhibit key processes in disease progression makes it a promising candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Testing : A study evaluated the efficacy of this compound against common pathogens. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays on cancer cell lines such as MCF-7 and HeLa demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values reported were significantly lower than those of conventional chemotherapeutic agents, indicating superior efficacy in certain contexts .

- Mechanistic Studies : Further research has focused on elucidating the mechanism by which this compound affects cellular pathways. It was found to interact with apoptosis-related proteins, enhancing apoptotic signaling in cancer cells while exhibiting minimal toxicity to normal cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-methylaniline | 920520-30-5 | Exhibits moderate antibacterial activity |

| 4-(6-chloro-benzothiazol-2-yl)-N-methylaniline | - | Known for higher cytotoxicity against specific cancer cell lines |

Q & A

Q. What are the standard synthetic protocols for 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, 6-methoxy-1,3-benzothiazol-2-amine can react with activated acyl derivatives (e.g., 1-adamantylacetyl chloride) in refluxing chloroform, followed by purification via crystallization from ethanol . Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via -NMR and IR spectroscopy to confirm functional groups (e.g., methoxy, benzothiazole). Mass spectrometry (MS) is used to verify molecular weight .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software suites like SHELX (e.g., SHELXL for refinement) and WinGX are used to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, S⋯S contacts) . For example, the asymmetric unit of a related benzothiazole derivative revealed two independent molecules forming dimers via N–H⋯N hydrogen bonds, with planarity confirmed via root-mean-square (r.m.s.) deviations .

Q. What spectroscopic techniques are critical for analyzing purity and electronic properties?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm, NH bending at ~3178 cm) .

- NMR : -NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.76 ppm) .

- UV-Vis : Assesses absorption maxima for applications in dyes or optoelectronics, leveraging the benzothiazole core’s π-conjugation .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its potential in organic electronics or photovoltaics?

- Methodological Answer : The benzothiazole-aniline framework provides π-conjugation and charge-transfer capabilities. Density functional theory (DFT) calculations can model HOMO-LUMO gaps, while cyclic voltammetry (CV) measures redox potentials. For example, substituents like methoxy groups enhance electron-donating capacity, making the compound suitable for hole-transport layers in OLEDs . Experimental validation includes fabricating thin films and measuring charge mobility via space-charge-limited current (SCLC) .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) often stem from substituent effects. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with halogen or alkyl groups) and testing against standardized assays (e.g., MTT for cytotoxicity). Molecular docking against target proteins (e.g., kinases) identifies binding modes, while pharmacokinetic studies (e.g., metabolic stability in microsomes) explain in vivo efficacy .

Q. How do polymorphism and crystal packing affect the compound’s physicochemical stability?

- Methodological Answer : Polymorph screening via solvent recrystallization or slurry methods identifies stable forms. Differential scanning calorimetry (DSC) detects melting transitions, while SC-XRD reveals packing motifs (e.g., ribbons stabilized by C–H⋯O bonds). For instance, a related benzothiazole derivative exhibited dimers linked by S⋯S interactions (3.62 Å), influencing solubility and dissolution rates .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) quantify binding affinities. For example, docking into the ATP-binding pocket of EGFR kinase predicts inhibitory potential. Pharmacophore modeling aligns benzothiazole’s aromatic plane and methoxy group with key receptor residues, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.